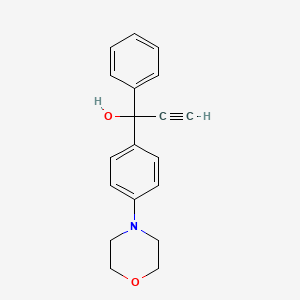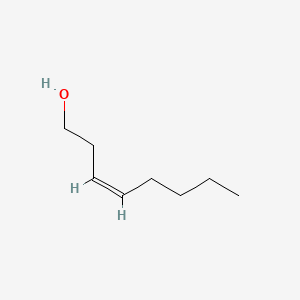
3,3-二甲基-1-丁烯
概述
描述
科学研究应用
3,3-Dimethyl-1-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a monomer in polymerization reactions.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
Target of Action
3,3-Dimethyl-1-butene is a chemical compound used in organic synthesis
Mode of Action
The compound can undergo various chemical reactions. For instance, it can oxidize selectively to the corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It can also undergo copolymerization with ethylene using a chain-walking Pd-diimine catalyst .
Biochemical Pathways
As a chemical reagent, 3,3-Dimethyl-1-butene can participate in various chemical reactions and pathways. For example, when HBr is added to 3,3-dimethyl-1-butene, the product is a tertiary - rather than a secondary - alkyl bromide . This involves a carbocation rearrangement, specifically a methyl shift .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (8416 g/mol) , boiling point (41 °C) , and density (0.653 g/mL at 25 °C) can influence its behavior in a chemical reaction or a mixture.
Result of Action
The result of the action of 3,3-Dimethyl-1-butene depends on the specific reaction it is involved in. For instance, in the presence of chlorine promoted Ag (111) oxygen adatoms, it can oxidize selectively to the corresponding epoxide . In another reaction, it can undergo copolymerization with ethylene to form a polymer .
生化分析
Biochemical Properties
3,3-Dimethyl-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the oxidation of organic substances. The compound undergoes oxidation to form an epoxide, which can further react with other biomolecules. This interaction is crucial as it can lead to the formation of reactive intermediates that participate in various biochemical pathways .
Cellular Effects
The effects of 3,3-Dimethyl-1-butene on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. For instance, the epoxide formed from 3,3-Dimethyl-1-butene can bind to cellular proteins, altering their function and affecting gene expression. This can lead to changes in cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-1-butene exerts its effects through several mechanisms. One key mechanism is the formation of a carbocation intermediate during its reactions. This intermediate can undergo rearrangements, leading to the formation of more stable products. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-1-butene can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that prolonged exposure to 3,3-Dimethyl-1-butene can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-1-butene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects. Studies have shown that there is a threshold dose above which the compound can induce oxidative stress and damage cellular components .
Metabolic Pathways
3,3-Dimethyl-1-butene is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme system, leading to the formation of epoxides and other reactive intermediates. These intermediates can further react with cellular biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its biological activity and effects on cellular function .
Transport and Distribution
Within cells and tissues, 3,3-Dimethyl-1-butene is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transport proteins that facilitate its movement. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells and tissues. This localization can affect its activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-1-butene is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism. This localization is crucial for its biochemical effects and interactions with cellular components .
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-butene can be synthesized through various methods, including the dehydrohalogenation of 3,3-dimethyl-2-chlorobutane. This reaction typically involves the use of a strong base such as potassium hydroxide in an alcoholic solvent under reflux conditions .
Industrial Production Methods: In industrial settings, 3,3-Dimethyl-1-butene is often produced via the catalytic dehydrogenation of isobutane. This process involves the use of metal catalysts such as platinum or chromium oxide at elevated temperatures and pressures .
化学反应分析
Types of Reactions: 3,3-Dimethyl-1-butene undergoes various chemical reactions, including:
Oxidation: It can be selectively oxidized to its corresponding epoxide by chlorine-promoted silver (111) oxygen adatoms.
Polymerization: It undergoes copolymerization with ethylene using a chain-walking palladium-diimine catalyst.
Addition Reactions: It reacts with strong Brønsted acids such as hydrochloric acid, hydrobromic acid, and hydroiodic acid to form addition products.
Common Reagents and Conditions:
Oxidation: Chlorine and silver (111) oxygen adatoms.
Polymerization: Ethylene and palladium-diimine catalyst.
Addition Reactions: Strong Brønsted acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid.
Major Products Formed:
Epoxide: From oxidation reactions.
Copolymers: From polymerization reactions.
Haloalkanes: From addition reactions with strong acids.
相似化合物的比较
- 2,3-Dimethyl-2-butene
- 3,3-Dimethyl-2-butanol
- 2,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-butyne
Comparison: 3,3-Dimethyl-1-butene is unique due to its specific structure, which provides distinct reactivity patterns compared to other similar compounds. For instance, its ability to undergo selective oxidation to form epoxides is a notable feature . Additionally, its use in copolymerization with ethylene sets it apart from other alkenes .
属性
IUPAC Name |
3,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXHXOTZMFCXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28498-58-0 | |
| Record name | Poly(3,3-dimethyl-1-butene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28498-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027211 | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; bp= 40-41 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
431.0 [mmHg] | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
558-37-2 | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYL-1-BUTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butene, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZB73D2KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3-Dimethyl-1-butene?
A1: 3,3-Dimethyl-1-butene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: What spectroscopic techniques have been used to characterize 3,3-Dimethyl-1-butene?
A2: Researchers have utilized various spectroscopic techniques to study 3,3-Dimethyl-1-butene, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and vibrational modes within the molecule. []
- Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, aiding in structural elucidation. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H NMR, is crucial for determining the structure and studying dynamic processes involving 3,3-Dimethyl-1-butene and its complexes. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: ESR has been employed to investigate the radicals formed upon the reaction of 3,3-Dimethyl-1-butene with hydrogen atoms. []
Q3: What is the thermal stability of 3,3-Dimethyl-1-butene?
A3: 3,3-Dimethyl-1-butene undergoes thermal decomposition at temperatures above 657 K, leading to the formation of methane and allylic radicals. []
Q4: What types of reactions involve 3,3-Dimethyl-1-butene as a reactant in catalytic systems?
A4: 3,3-Dimethyl-1-butene serves as a valuable substrate in various catalytic reactions, including:
- Hydrogenation: This alkene can be hydrogenated to neohexane using supported ruthenium catalysts. []
- Homologation: It undergoes homologation reactions, forming higher carbon-number products, often in the presence of hydrogen and metal catalysts like ruthenium or rhodium. [, ]
- Hydrogenolysis: Catalytic hydrogenolysis of 3,3-Dimethyl-1-butene can produce smaller hydrocarbons like neopentane, isobutene, and methane, offering insights into carbon-carbon bond cleavage mechanisms on metal surfaces. []
- Isomerization: 3,3-Dimethyl-1-butene undergoes isomerization over catalysts like γ-alumina, providing insights into reaction mechanisms on solid acid surfaces. []
- Dimerization: Certain titanium-based catalysts can selectively dimerize neohexene. []
- Copolymerization: It can be copolymerized with ethylene using specific catalyst systems, leading to the incorporation of the bulky tert-butyl group into the polymer chain. [, ]
Q5: How does the structure of 3,3-Dimethyl-1-butene influence its reactivity in catalytic processes?
A5: The two methyl groups on the 3rd carbon create significant steric hindrance around the double bond. This steric bulk affects its reactivity and selectivity in various reactions:
- Reduced reactivity: The bulky tert-butyl group hinders the approach of reactants and catalysts, often leading to lower reaction rates compared to less substituted alkenes. [, ]
- Regioselectivity: The steric bulk influences the regioselectivity of reactions. For example, in hydrohalogenation reactions, initial attack might favor the less hindered terminal carbon, even if it leads to an anti-Markovnikov product. []
- Catalyst design: Developing efficient catalysts for reactions with 3,3-Dimethyl-1-butene requires careful consideration of the steric environment around the active site. [, , ]
Q6: How has computational chemistry been used in understanding 3,3-Dimethyl-1-butene's chemistry?
A6: Computational methods, particularly density functional theory (DFT), have proven invaluable in:
- Bond Energy Analysis: DFT calculations help determine metal-olefin bond strengths in complexes like Cr(CO)5(3,3-Dimethyl-1-butene), providing insights into the factors influencing these bond strengths. []
- Mechanistic Studies: Computational studies provide valuable information about reaction pathways, transition states, and intermediates in reactions involving 3,3-Dimethyl-1-butene, such as hydrogenation mechanisms. []
- Structure-Activity Relationships: DFT calculations can aid in establishing structure-activity relationships by analyzing electronic and steric effects of substituents on reactivity and selectivity. []
Q7: How do structural modifications of 3,3-Dimethyl-1-butene influence its reactivity?
A7: Structural modifications, particularly changes in the alkyl substituents around the double bond, significantly impact the reactivity of 3,3-Dimethyl-1-butene:
- Alkyl Substitution: Increasing the size and branching of alkyl groups generally leads to decreased reactivity due to increased steric hindrance, as observed in the reaction rates with NO3 radicals. []
Q8: Is 3,3-Dimethyl-1-butene stable in air and moisture?
A8: While 3,3-Dimethyl-1-butene itself is relatively stable, it's essential to store it under inert conditions, away from heat and light, to prevent oxidation and polymerization.
Q9: How does the stability of 3,3-Dimethyl-1-butene in metal complexes vary?
A9: The stability of 3,3-Dimethyl-1-butene in metal complexes depends on the metal center, the other ligands present, and the reaction conditions. Factors like steric hindrance and electronic effects influence the metal-olefin bond strength and, consequently, the complex's stability. [, , ]
Q10: Are there specific SHE regulations for handling 3,3-Dimethyl-1-butene?
A10: As with all chemicals, it's crucial to consult and adhere to relevant safety data sheets (SDS) and local regulations for the safe handling, storage, and disposal of 3,3-Dimethyl-1-butene.
Q11: What analytical techniques are commonly used to study reactions involving 3,3-Dimethyl-1-butene?
A11: Researchers employ a range of analytical techniques to monitor reactions and characterize products involving 3,3-Dimethyl-1-butene, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



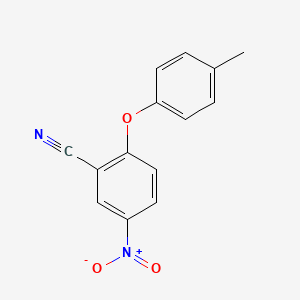

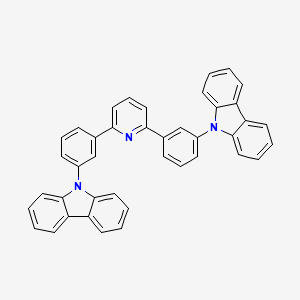
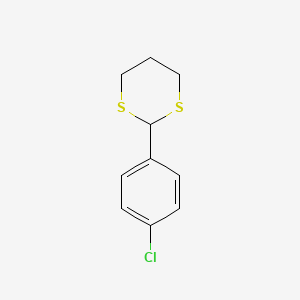

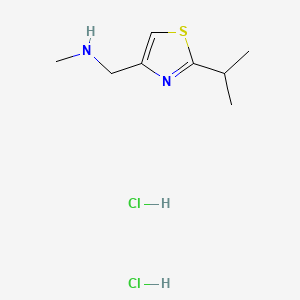
![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/new.no-structure.jpg)
